99 Atom% 13C Enrichment Ensures >90-Fold NMR Signal Enhancement Over Natural Abundance
The 1'-13C labeling of [1'-13C]ribothymidine achieves an isotopic enrichment of 99 atom% 13C, as specified by commercial suppliers . In contrast, natural carbon contains only 1.1% 13C, meaning the unlabeled compound's 13C NMR signal at the anomeric position is effectively undetectable without extended acquisition times. This ~90-fold increase in active NMR nuclei translates directly to a >20-fold reduction in experiment time for equivalent signal-to-noise or enables detection at concentrations below 1 mM [1].
| Evidence Dimension | 13C NMR signal intensity (relative) |
|---|---|
| Target Compound Data | 99 atom% 13C enrichment at C1' |
| Comparator Or Baseline | Natural abundance 13C (1.1%) |
| Quantified Difference | 90-fold higher 13C concentration at labeled position |
| Conditions | Standard 13C NMR spectroscopy, 298K, D2O |
Why This Matters
Reduces NMR acquisition times from days to hours, making structural studies of low-yield RNA samples practical.
- [1] Biological Magnetic Resonance Data Bank (BMRB). 5-methyluridine - Assigned 13C chemical shifts. Entry bmse000759. View Source
